molecular formula C8H10ClN B3077063 2-Chloro-3-methylbenzylamine CAS No. 1044256-78-1

2-Chloro-3-methylbenzylamine

Cat. No.: B3077063
CAS No.: 1044256-78-1
M. Wt: 155.62 g/mol
InChI Key: IFLOMUXTUMCCFZ-UHFFFAOYSA-N
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Description

2-Chloro-3-methylbenzylamine is an organic compound with the molecular formula C8H10ClN It is a derivative of benzylamine, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methylbenzylamine typically involves the reaction of 2-chloro-3-methylbenzyl chloride with ammonia or a primary amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methylbenzylamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form 2-chloro-3-methylbenzyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of 2-hydroxy-3-methylbenzylamine or 2-alkoxy-3-methylbenzylamine.

    Oxidation: Formation of 2-chloro-3-methylbenzyl nitrile or 2-chloro-3-methylbenzyl imine.

    Reduction: Formation of 2-chloro-3-methylbenzyl alcohol.

Scientific Research Applications

2-Chloro-3-methylbenzylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor antagonists.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and polymers like polyurethanes and polyesters

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylbenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic sites on the target molecules. This interaction can inhibit the activity of enzymes or block receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

2-Chloro-3-methylbenzylamine can be compared with other similar compounds, such as:

    2-Chlorobenzylamine: Lacks the methyl group at the third position, which may affect its reactivity and biological activity.

    3-Methylbenzylamine: Lacks the chlorine atom at the second position, which may influence its chemical properties and applications.

    2-Chloro-4-methylbenzylamine: Has a methyl group at the fourth position instead of the third, leading to different steric and electronic effects.

Properties

IUPAC Name

(2-chloro-3-methylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLOMUXTUMCCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Azidomethyl-2-chloro-3-methyl-benzene (2.99 g, 16.50 mmol) was dissolved in THF:H2O (3:1), triphenyl phosphine (4.40 g, 16.78 mmol) was added, followed by KOH (923 mg, 16.45 mmol) and the resulting mixture was stirred for 14 hours. The reaction mixture was then diluted with H2O, slowly acidified with HCl and the resulting aqueous layer was washed with Et2O (3×50 mL). The aqueous layer was then basified with NaOH (pH 14), extracted with Et2O (3×100 mL). The combined organic phases were washed with H2O (1×50 mL) and brine (1×50 mL), then dried over K2CO3 and concentrated to give the title amine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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